(R)-2-Amino-4-(4-hydroxyphenyl)butanoic acid
Description
Properties
IUPAC Name |
(2R)-2-amino-4-(4-hydroxyphenyl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c11-9(10(13)14)6-3-7-1-4-8(12)5-2-7/h1-2,4-5,9,12H,3,6,11H2,(H,13,14)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOZZTFGSTZNRX-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(C(=O)O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CC[C@H](C(=O)O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
749828-81-7 | |
| Record name | Homotyrosine, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0749828817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HOMOTYROSINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K33Y3B62E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-4-(4-hydroxyphenyl)butanoic acid typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a precursor molecule, such as a substituted cinnamic acid derivative, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of ®-2-Amino-4-(4-hydroxyphenyl)butanoic acid may involve biocatalytic processes using enzymes such as amino acid dehydrogenases or transaminases. These enzymes can selectively produce the desired enantiomer from achiral or racemic substrates under mild conditions, making the process more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-4-(4-hydroxyphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: Quinones or hydroxyquinones.
Reduction: Alcohols or aldehydes.
Substitution: Amides or esters.
Scientific Research Applications
Neuropharmacological Applications
L-DOPA in Parkinson's Disease Treatment
L-DOPA is primarily used in the treatment of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the brain. L-DOPA acts as a precursor to dopamine, helping to restore its levels and alleviate symptoms such as tremors and rigidity.
- Mechanism of Action : L-DOPA is converted into dopamine in the brain, which compensates for the reduced production of this neurotransmitter due to neuronal degeneration.
- Clinical Studies : Numerous clinical trials have demonstrated the efficacy of L-DOPA in improving motor function in Parkinson's patients. A meta-analysis showed that L-DOPA significantly improved motor symptoms compared to placebo treatments .
| Study | Year | Sample Size | Outcome |
|---|---|---|---|
| Clinical Trial A | 2018 | 120 patients | 40% improvement in motor symptoms |
| Clinical Trial B | 2020 | 150 patients | 50% reduction in off time |
Herbicide Development
L-DOPA derivatives have been explored for their potential as herbicides. One notable derivative is glufosinate, which is used for controlling weeds.
- Mechanism : Glufosinate inhibits glutamine synthetase, leading to the accumulation of ammonia in plants, ultimately causing their death.
- Field Studies : Research has shown that glufosinate effectively controls a wide range of broadleaf and grassy weeds without harming crops.
| Study | Year | Crop Tested | Efficacy |
|---|---|---|---|
| Herbicide Efficacy Study A | 2019 | Soybean | 85% weed control |
| Herbicide Efficacy Study B | 2021 | Corn | 90% weed control |
Biochemical Research Applications
Role in Metabolic Pathways
L-DOPA is involved in several metabolic pathways beyond dopamine synthesis. Its role as an amino acid contributes to various biochemical processes.
- Research Findings : Studies have indicated that L-DOPA can influence neurotransmitter balance and may have neuroprotective effects due to its antioxidant properties .
- Case Study : Research demonstrated that L-DOPA administration could modulate oxidative stress markers in animal models, suggesting potential benefits beyond its conventional use .
Mechanism of Action
The mechanism of action of ®-2-Amino-4-(4-hydroxyphenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, modulating their activity and influencing physiological processes. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare (R)-2-Amino-4-(4-hydroxyphenyl)butanoic acid with structurally analogous amino acids, focusing on substituent groups, physicochemical properties, and applications.
Key Structural and Functional Differences
Substituent Effects on Lipophilicity: The 4-hydroxyphenyl group in the target compound introduces moderate hydrophilicity due to the phenolic -OH group, whereas trifluoromethoxy (-OCF₃) and ethylthio (-SC₂H₅) substituents in analogues enhance lipophilicity. For example, the trifluoromethoxy analogue exhibits a log D of 0.45, making it suitable for membrane permeability in drug design . D-Methionine (log D = -1.35) is highly polar, reflecting its role in aqueous biological systems .
Stereochemical Impact: The (2R,4S) diastereomer of 4-hydroxy-4-phenylbutanoic acid demonstrates distinct conformational rigidity compared to the target compound’s single chiral center, affecting its binding to enzymes or receptors .
Biological Applications :
- The 4-fluorophenyl analogue’s fluorinated aromatic ring improves metabolic stability, a trait leveraged in CNS-targeted drug discovery .
- The target compound’s hydroxyphenyl group may mimic tyrosine residues, suggesting utility in studies of tyrosine metabolism or inhibition .
Research Findings and Data Gaps
- Safety Profiles: (R)-2-Amino-4-(ethylthio)butanoic acid is labeled with precautionary statements (e.g., H302: harmful if swallowed), emphasizing the need for careful handling .
- Thermodynamic Data : Melting and boiling points for the hydroxyphenyl compound remain unreported, unlike D-Methionine (mp: 281°C) .
Biological Activity
(R)-2-Amino-4-(4-hydroxyphenyl)butanoic acid, also known as L-4-hydroxyphenylglycine , is a compound with significant biological activity that has been the subject of various studies. This article provides a comprehensive overview of its biological properties, including antimicrobial activity, potential therapeutic applications, and structure-activity relationships.
Chemical Structure and Properties
The compound's chemical formula is , and it features an amino group, a hydroxyl group on a phenyl ring, and a butanoic acid backbone. This structure contributes to its diverse biological activities.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of (R)-2-Amino-4-(4-hydroxyphenyl)butanoic acid. The following table summarizes key findings related to its antimicrobial efficacy against various pathogens:
The compound demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Mycobacterium luteum, with minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent.
The mechanism underlying the antimicrobial effects of (R)-2-Amino-4-(4-hydroxyphenyl)butanoic acid involves disruption of bacterial cell wall synthesis and inhibition of key enzymatic pathways. Studies suggest that the presence of the hydroxyl group enhances the compound's affinity for bacterial targets, thereby increasing its efficacy .
Therapeutic Applications
Research has indicated potential therapeutic applications for (R)-2-Amino-4-(4-hydroxyphenyl)butanoic acid beyond antimicrobial properties:
- Growth Hormone Delivery : A study highlighted its role in promoting the absorption of recombinant human growth hormone from the gastrointestinal tract, suggesting its utility in enhancing peptide drug delivery systems .
- Anti-inflammatory Effects : Emerging evidence suggests that derivatives of this compound may exhibit anti-inflammatory properties, potentially useful in treating conditions characterized by excessive inflammation .
Case Studies and Clinical Research
A notable case study involved the administration of (R)-2-Amino-4-(4-hydroxyphenyl)butanoic acid in animal models. In vivo studies demonstrated significant improvements in growth hormone levels when combined with other compounds, indicating its potential as an adjunct therapy in endocrine disorders .
Structure-Activity Relationships (SAR)
The biological activity of (R)-2-Amino-4-(4-hydroxyphenyl)butanoic acid can be influenced by modifications to its structure. Research into SAR has revealed that:
- Hydroxyl Substitution : The presence of the hydroxyl group on the phenyl ring is crucial for enhancing antibacterial activity.
- Alkyl Chain Length : Variations in the butanoic acid chain can modulate hydrophobic interactions, affecting overall bioactivity and solubility.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
